Cas no 400-04-4 (Benzene,1,2,4-trichloro-5-fluoro-)

Benzene,1,2,4-trichloro-5-fluoro- is a halogenated aromatic compound featuring a benzene ring substituted with three chlorine atoms and one fluorine atom at the 1, 2, 4, and 5 positions, respectively. This structure imparts unique reactivity and stability, making it valuable as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The presence of both chlorine and fluorine enhances its electrophilic properties, facilitating selective substitution reactions. Its well-defined molecular configuration ensures consistent performance in cross-coupling and nucleophilic aromatic substitution processes. The compound is typically handled under controlled conditions due to its halogenated nature, requiring standard safety precautions for aromatic halides.
Benzene,1,2,4-trichloro-5-fluoro- structure
400-04-4 structure
Product name:Benzene,1,2,4-trichloro-5-fluoro-
CAS No:400-04-4
MF:C6H2Cl3F
MW:199.437482357025
MDL:MFCD00042116
CID:331948
PubChem ID:123059

Benzene,1,2,4-trichloro-5-fluoro- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,2,4-trichloro-5-fluoro-
    • 1,2,4-Trichloro-5-fluorobenzene
    • MFCD00042116
    • CS-0192386
    • EN300-7459558
    • NS00043224
    • 2,4,5-Trichlorofluorobenzene
    • EINECS 206-921-6
    • DTXSID90193056
    • 1,2,4-tris(chloranyl)-5-fluoranyl-benzene
    • A825803
    • Z1255431133
    • AC8775
    • 400-04-4
    • SCHEMBL7940907
    • SY261629
    • Benzene, 1,2,4-trichloro-5-fluoro-
    • DAK3594LXA
    • BPLBJDXWALACBD-UHFFFAOYSA-N
    • DTXCID00115547
    • MDL: MFCD00042116
    • Inchi: InChI=1S/C6H2Cl3F/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
    • InChI Key: BPLBJDXWALACBD-UHFFFAOYSA-N
    • SMILES: ClC1C=C(F)C(Cl)=CC=1Cl

Computed Properties

  • Exact Mass: 197.92076
  • Monoisotopic Mass: 197.920611
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 0

Experimental Properties

  • Density: 1.54
  • Boiling Point: 211.1°Cat760mmHg
  • Flash Point: 86°C
  • Refractive Index: 1.544
  • PSA: 0

Benzene,1,2,4-trichloro-5-fluoro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7459558-0.1g
1,2,4-trichloro-5-fluorobenzene
400-04-4 95%
0.1g
$72.0 2024-05-23
Enamine
EN300-7459558-0.5g
1,2,4-trichloro-5-fluorobenzene
400-04-4 95%
0.5g
$162.0 2024-05-23
Enamine
EN300-7459558-2.5g
1,2,4-trichloro-5-fluorobenzene
400-04-4 95%
2.5g
$333.0 2024-05-23
1PlusChem
1P00D6CT-250mg
1,2,4-trichloro-5-fluorobenzene
400-04-4 95%
250mg
$312.00 2024-05-03
A2B Chem LLC
AG13965-100mg
1,2,4-Trichloro-5-fluorobenzene
400-04-4 95%
100mg
$194.00 2024-04-20
Aaron
AR00D6L5-1g
1,2,4-Trichloro-5-fluorobenzene
400-04-4 95%
1g
$311.00 2025-02-12
eNovation Chemicals LLC
D920323-5g
1,2,4-Trichloro-5-fluorobenzene
400-04-4 95%
5g
$1430 2025-02-26
Aaron
AR00D6L5-2.5g
1,2,4-Trichloro-5-fluorobenzene
400-04-4 95%
2.5g
$483.00 2025-02-12
eNovation Chemicals LLC
D659094-5g
1,2,4-trichloro-5-fluorobenzene
400-04-4 95%
5g
$1250 2025-02-27
eNovation Chemicals LLC
D659094-2g
1,2,4-trichloro-5-fluorobenzene
400-04-4 95%
2g
$650 2025-02-27

Additional information on Benzene,1,2,4-trichloro-5-fluoro-

Chemical Profile of Benzene,1,2,4-trichloro-5-fluoro- (CAS No. 400-04-4)

Benzene,1,2,4-trichloro-5-fluoro- (CAS No. 400-04-4) is a fluorinated polychlorinated benzene derivative that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its specific substitution pattern on the benzene ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals. The presence of three chlorine atoms and one fluorine atom at specific positions on the benzene ring imparts distinct reactivity and stability, which are exploited in multiple synthetic pathways.

The structural motif of Benzene,1,2,4-trichloro-5-fluoro- (CAS No. 400-04-4) positions it as a key building block in the development of novel compounds. Its molecular structure allows for selective functionalization at various sites, making it a versatile precursor in medicinal chemistry. Recent studies have highlighted its role in the synthesis of bioactive molecules with potential therapeutic applications. The compound's ability to undergo nucleophilic aromatic substitution reactions has been particularly useful in constructing more complex scaffolds.

In the realm of pharmaceutical research, the derivatives of Benzene,1,2,4-trichloro-5-fluoro- (CAS No. 400-04-4) have been investigated for their pharmacological properties. The fluorine atom, being highly electronegative, influences the electronic distribution across the molecule, thereby affecting its interaction with biological targets. This has led to the exploration of its derivatives as intermediates in the development of drugs targeting various diseases. For instance, modifications at the 1,2, and 4-positions have been shown to enhance binding affinity to certain enzymes and receptors.

The synthesis of Benzene,1,2,4-trichloro-5-fluoro- (CAS No. 400-04-4) typically involves multi-step reactions starting from commercially available chlorobenzene and fluoro-substituted precursors. Advanced synthetic techniques such as cross-coupling reactions and palladium-catalyzed transformations have been employed to achieve high yields and purity. The optimization of these synthetic routes is crucial for industrial-scale production and for ensuring the reproducibility of results in research settings.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the reactivity and stability of Benzene,1,2,4-trichloro-5-fluoro- (CAS No. 400-04-4). Molecular modeling studies have revealed insights into its electronic structure and how it interacts with other molecules. These insights are invaluable for designing new synthetic strategies and for predicting the behavior of its derivatives in biological systems.

The applications of this compound extend beyond pharmaceuticals into the agrochemical sector. Its derivatives have been explored as intermediates in the synthesis of herbicides and fungicides due to their ability to disrupt metabolic pathways in pests and weeds. The unique combination of chlorine and fluorine substituents enhances their bioactivity and environmental stability.

In conclusion, Benzene,1,2,4-trichloro-5-fluoro- (CAS No. 400-04-4) is a multifaceted compound with significant potential in both pharmaceutical and agrochemical applications. Its structural features enable diverse synthetic possibilities, making it a cornerstone in organic synthesis research. As our understanding of its chemical properties continues to evolve through experimental and computational studies, new applications and derivatives are likely to emerge.

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